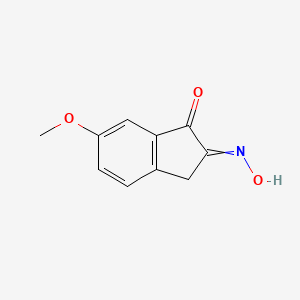

2-hydroxyimino-6-methoxy-3H-inden-1-one

Overview

Description

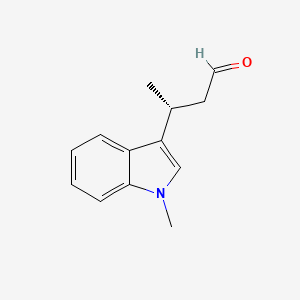

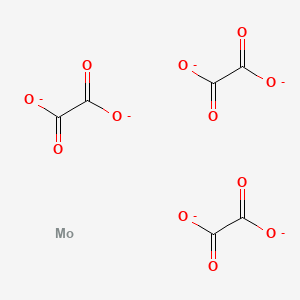

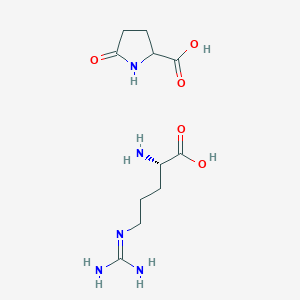

“2-hydroxyimino-6-methoxy-3H-inden-1-one” is a chemical compound with the CAS Number: 24077-98-3 . It has a molecular weight of 191.19 and its linear formula is C10H9NO3 .

Molecular Structure Analysis

The molecular structure of “2-hydroxyimino-6-methoxy-3H-inden-1-one” is defined by its linear formula, C10H9NO3 . This indicates that the molecule is composed of 10 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Chemical Reactions Analysis

The specific chemical reactions involving “2-hydroxyimino-6-methoxy-3H-inden-1-one” are not available in the retrieved data. Chemical reactions can vary widely depending on the conditions and the presence of other reactants .Physical And Chemical Properties Analysis

This compound is a solid with a melting point between 208 - 210 degrees Celsius .Scientific Research Applications

-

Synthesis and Antioxidant Properties of 2- (3- (hydroxyimino)methyl)-1H-indol-1-yl) Acetamide Derivatives

- Application: This work aimed to synthesize a novel N - (substituted phenyl)-2- (3- (hydroxyimino) methyl)-1 H -indol-1-yl) acetamide derivatives and evaluate their antioxidant activity .

- Method: These compounds were prepared by a condensation reaction between 1 H -indole carbaldehyde oxime and 2-chloro acetamide derivatives .

-

Synthesis, Cytotoxicity Evaluation and Molecular Docking Studies on 2′,4′-Dihydroxy-6′-Methoxy-3′,5′-Dimethylchalcone Derivatives

- Application: This research involved the synthesis of 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) derivatives and evaluation of their in vitro cytotoxicity against six carcinoma cell lines .

- Method: The DMC derivatives were synthesized through acylation, alkylations, and sulfonylation .

- Results: It was found that most derivatives exhibited higher cytotoxicity than DMC. In particular, 4′- O -caproylated-DMC ( 2b) and 4′- O -methylated-DMC ( 2g) displayed the strongest cytotoxicity against SH-SY5Y with IC 50 values of 5.20 and 7.52 μM, respectively .

-

Synthesis and Antioxidant Properties of 2- (3- (hydroxyimino)methyl)-1H-indol-1-yl)acetamide Derivatives

- Application: This work aimed to synthesize a novel N - (substituted phenyl)-2- (3- (hydroxyimino) methyl)-1 H -indol-1-yl) acetamide derivatives and evaluate their antioxidant activity .

- Method: These compounds were prepared by a condensation reaction between 1 H -indole carbaldehyde oxime and 2-chloro acetamide derivatives .

- Results: The antioxidant activity result reveals that most of the compounds were exhibiting considerable activity in both methods and the values are very closer to the standards. Among the synthesized compounds, compound 3j, 3a and 3k were shown remarkable activity at low concentration .

-

Superfast Synthesis, Antibacterial and Antifungal Studies of 2,3-dihydro-1H-inden-1-one Derivatives

- Application: This research involved the synthesis of 2,3-dihydro-1H-inden-1-one derivatives and evaluation of their antibacterial and antifungal properties .

- Method: A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .

-

Synthesis and antioxidant properties of 2- (3- (hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives

- Application: This work aimed to synthesize a novel N - (substituted phenyl)-2- (3- (hydroxyimino) methyl)-1 H -indol-1-yl) acetamide derivatives and evaluate their antioxidant activity .

- Method: These compounds were prepared by a condensation reaction between 1 H -indole carbaldehyde oxime and 2-chloro acetamide derivatives .

- Results: The antioxidant activity result reveals that most of the compounds were exhibiting considerable activity in both methods and the values are very closer to the standards. Among the synthesized compounds, compound 3j, 3a and 3k were shown remarkable activity at low concentration .

Safety And Hazards

The safety information available indicates that this compound has the following hazard codes: H302, H312, H332 . This means it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other exposed skin thoroughly after handling, and storing in a dry place .

Future Directions

properties

IUPAC Name |

2-hydroxyimino-6-methoxy-3H-inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-7-3-2-6-4-9(11-13)10(12)8(6)5-7/h2-3,5,13H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMBBZNFBBNMDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(=NO)C2=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxyimino-6-methoxy-3H-inden-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.